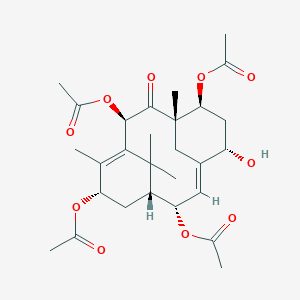

Taxin B

Description

Properties

IUPAC Name |

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYDZECFCXRQOK-IANSKHESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168109-52-2 | |

| Record name | Taxine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Taxin B: A Technical Guide to its Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxin B is a principal toxic pseudo-alkaloid found in the yew tree (Taxus spp.), renowned for its potent cardiotoxic effects. Historically, yew has been known for its poisonous nature, with this compound identified as the most toxic among the suite of taxine alkaloids.[1][2][3] This technical guide provides an in-depth exploration of the primary mechanism of action of this compound, focusing on its molecular interactions within cardiomyocytes. While structurally related to the anticancer drug paclitaxel (Taxol), the primary mechanism of this compound's acute toxicity is fundamentally different. This document will detail its effects on cardiac ion channels, present quantitative data from key studies, outline relevant experimental protocols, and provide visual representations of the underlying pathways and workflows.

A notable point of clarification is the existence of conflicting reports regarding this compound's mechanism of action. A minority of sources, often in commercial product descriptions, suggest that this compound acts by disrupting microtubule dynamics, similar to other taxanes. However, the overwhelming body of scientific and toxicological literature firmly establishes that the primary mechanism of its acute and severe toxicity is the blockade of voltage-gated sodium and calcium channels in the heart.[1][2][3][4][5][6][7][8] This guide will focus on this well-established cardiotoxic mechanism.

Primary Mechanism of Action: Antagonism of Cardiac Ion Channels

The primary mechanism of action of this compound is the potent inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels within cardiac myocytes.[4][6][9] This action disrupts the normal cardiac action potential, leading to severe arrhythmias and cardiac failure.

-

Sodium Channel Blockade: this compound inhibits the influx of sodium ions (INa) that are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This leads to a decreased maximum upstroke velocity (dV/dtmax), which slows conduction through the heart and manifests as a widening of the QRS complex on an electrocardiogram (ECG).[3][5][7][9]

-

Calcium Channel Blockade: The compound also blocks L-type calcium channels, inhibiting the inward calcium current (ICa) that contributes to the plateau phase (Phase 2) of the action potential.[6][8][9] This action reduces the force of myocardial contraction (negative inotropy) and can further disrupt the heart's electrical rhythm.[2][5]

The combined effect of blocking these critical ion channels is a profound disruption of cardiac electrophysiology, leading to bradycardia, atrioventricular block, ventricular tachycardia, and ultimately, asystole.[3][5][7]

Quantitative Data

The following tables summarize the available quantitative data on the effects and detection of taxines.

Table 1: Electrophysiological Effects of Taxine on Guinea Pig Ventricular Myocytes

| Concentration (g/mL) | Mean Decrease in ICa Amplitude (% of Control) | Mean Decrease in dV/dtmax (Index of INa) (% of Control) |

| 1 x 10-6 | 87.1 ± 2.9 | 75.4 ± 3.7 |

| 1 x 10-5 | 67.8 ± 2.8 | 53.3 ± 7.5 |

| 1 x 10-4 | 24.4 ± 2.0 | 9.4 ± 1.1 |

Data adapted from a study on the effects of the taxine alkaloid mixture.[9]

Table 2: Toxicological and Analytical Parameters for this compound

| Parameter | Value | Species/System |

| Estimated Lethal Dose (LDmin) | ~3.0 mg/kg body weight | Human |

| Lethal Oral Dose of Yew Leaves | 0.6 - 1.3 g/kg body weight | Human |

| Blood Levels in Fatal Cases | 105 - 212 ng/g | Human |

| LC-MS-MS Linearity Range | 0.1 - 500 ng/g | Blood Samples |

| LC-MS-MS Limit of Detection (LOD) | 0.4 ng/g | Blood Samples |

| LC-MS-MS Limit of Quantitation (LOQ) | 2.0 ng/g | Blood Samples |

Experimental Protocols

Protocol 1: Electrophysiological Analysis of this compound Effects using Patch-Clamp

This protocol describes a general method for assessing the impact of this compound on cardiac sodium and calcium currents using the whole-cell patch-clamp technique on isolated cardiomyocytes.

1. Cell Isolation:

- Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig, rat).

- The heart is perfused with a collagenase solution to digest the extracellular matrix and release individual cells.

2. Patch-Clamp Recording:

- Isolated myocytes are transferred to a recording chamber on an inverted microscope.

- A glass micropipette with a fine tip is used to form a high-resistance "giga-seal" with the cell membrane.

- The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

3. Measurement of Sodium Current (INa):

- To isolate INa, other currents (e.g., Ca2+ and K+ currents) are blocked using specific pharmacological agents in the pipette and bath solutions.

- The cell is held at a negative potential (e.g., -80 mV) and then depolarized with a series of voltage steps to elicit INa.

- The peak inward current at each voltage step is measured before and after the application of this compound to the bath solution.

4. Measurement of Calcium Current (ICa):

- To isolate ICa, sodium and potassium channels are blocked.

- A similar voltage-step protocol is used, typically from a holding potential of around -40 mV to inactivate sodium channels, to measure the inward calcium current.

- The effect of this compound is quantified by comparing the current amplitude before and after its application.

5. Data Analysis:

- The collected data is used to generate current-voltage (I-V) relationship curves.

- The percentage of current inhibition by this compound at various concentrations can be calculated to determine dose-response relationships.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS-MS

This protocol outlines a validated method for the detection and quantification of this compound in blood samples, crucial for toxicological studies.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- A known volume of the biological sample (e.g., blood) is mixed with an internal standard (e.g., docetaxel).

- The sample is then passed through an SPE cartridge (e.g., RP-18).

- Interfering substances are washed away, and the analyte of interest (this compound) is eluted with an appropriate solvent.

- The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.

2. Chromatographic Separation (LC):

- The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

- Separation is achieved on a reverse-phase column (e.g., RP-18) using a specific gradient of mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).

3. Detection and Quantification (MS-MS):

- The eluent from the HPLC is introduced into a tandem mass spectrometer.

- Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.

- Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 584.2 → 194.3 and 584.2 → 107.1) and the internal standard.

- Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations.

Visualizations

Caption: Primary mechanism of action of this compound in cardiomyocytes.

Caption: Experimental workflow for this compound quantification.

Caption: Workflow for patch-clamp electrophysiology experiment.

Caption: Potential downstream apoptosis signaling pathway.

References

- 1. ovid.com [ovid.com]

- 2. Fatal heart block from intentional yew tree (Taxus baccata) ingestion: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yew poisoning – pathophysiology, clinical picture, management and perspective of fat emulsion utilization [ait-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. Bizarre and scary ECG in yew leaves poisoning: Report of successful treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxin B as a cardiotoxic calcium channel antagonist.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taxin B, a complex pseudo-alkaloid found in the needles, bark, and seeds of the yew tree (Taxus species), is the primary agent responsible for the plant's significant cardiotoxicity. Historically known for its poisonous properties, recent scientific investigation has focused on the specific molecular mechanisms underlying its adverse cardiac effects. This technical guide provides a comprehensive overview of this compound's action as a potent calcium channel antagonist, detailing its effects on cardiac electrophysiology, the experimental methodologies used to characterize these effects, and the associated intracellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Mechanism of Action: Antagonism of Cardiac Ion Channels

The cardiotoxicity of this compound is primarily attributed to its direct action on the myocardium, specifically its ability to block voltage-gated ion channels essential for normal cardiac function.[1] While it affects multiple ion channels, its role as a calcium channel antagonist is a key contributor to its toxic profile.

This compound inhibits L-type calcium channels in cardiomyocytes, leading to a reduction in the influx of calcium ions during the plateau phase of the cardiac action potential.[2] This action is dose-dependent and results in a cascade of detrimental effects on cardiac electrophysiology and contractility.[3] In addition to its effects on calcium channels, this compound is also a potent antagonist of cardiac sodium channels, which contributes to the widening of the QRS complex and an increased risk of arrhythmias.[2][4]

The dual blockade of both sodium and calcium channels disrupts the normal sequence of depolarization and repolarization in cardiomyocytes, leading to severe electrophysiological disturbances.

Quantitative Analysis of Ion Channel Blockade

The following table summarizes the quantitative data on the inhibition of calcium and sodium channel currents by a taxine mixture in isolated guinea pig ventricular cells.

| Concentration of Taxine Mixture (g/mL) | Mean Decrease in Calcium Current (ICa) Amplitude (%) | Mean Decrease in dV/dtmax (an index of INa) (%) |

| 10-6 | 12.9 | 24.6 |

| 10-5 | 32.2 | 46.7 |

| 10-4 | 75.6 | 90.6 |

Data extracted from the abstract of "Electrophysiology of the Mechanisms of Action of the Yew Toxin, Taxine, on the Heart" by G. E. E. van den Hoven, et al. (1986).

These data clearly demonstrate a dose-dependent inhibition of both calcium and sodium currents, with a significant reduction in current amplitude observed at higher concentrations.

Electrophysiological and Clinical Manifestations

The antagonism of calcium and sodium channels by this compound manifests in a range of predictable and dangerous alterations in cardiac function, observable at both the cellular and clinical levels.

Electrophysiological Effects:

-

Prolongation of Atrioventricular (AV) Conduction: Inhibition of calcium channels in the AV node slows conduction, leading to an increased PR interval on an electrocardiogram (ECG).

-

Widening of the QRS Complex: Blockade of sodium channels slows ventricular depolarization, resulting in a wider QRS complex.

-

Bradycardia: The sinoatrial (SA) node's pacemaker activity is suppressed due to reduced calcium and sodium currents, leading to a decreased heart rate.[3]

-

Arrhythmias: The combination of slowed conduction and altered repolarization creates a substrate for various life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[2]

Clinical Presentation: Ingestion of yew plant material can lead to a rapid onset of symptoms, typically within a few hours. The clinical presentation of this compound poisoning is characterized by:

Experimental Protocols

The investigation of this compound's cardiotoxic effects relies on established experimental techniques in cardiac electrophysiology. The following provides a detailed, albeit generalized, methodology for a key experiment used to characterize ion channel antagonism.

Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This technique allows for the direct measurement of ion currents across the cell membrane of a single cardiomyocyte.

1. Cardiomyocyte Isolation:

-

Source: Ventricular myocytes are typically isolated from adult guinea pigs, rats, or rabbits.

-

Procedure: The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

Enzymatic Digestion: The heart is perfused with a calcium-free buffer followed by a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Cell Selection: Healthy, rod-shaped myocytes with clear striations are selected for recording.

2. Electrophysiological Recording:

-

Apparatus: A patch-clamp amplifier, a microscope with manipulators, and a data acquisition system are required.

-

Pipettes: Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller.

-

Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH. To isolate calcium currents, sodium and potassium channel blockers (e.g., tetrodotoxin and 4-aminopyridine) are added.

-

Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

-

-

Procedure:

-

A cardiomyocyte is placed in a recording chamber containing the external solution.

-

The micropipette, filled with the internal solution, is brought into contact with the cell membrane.

-

Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

A brief, stronger suction pulse is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Voltage-Clamp Protocol for L-type Calcium Current (ICa,L):

-

The cell is held at a holding potential of -80 mV to ensure availability of calcium channels.

-

A brief depolarizing pre-pulse to -40 mV is applied to inactivate sodium channels.

-

A series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) are applied to elicit calcium currents.

-

The peak inward current at each voltage step is measured.

-

-

Data Analysis:

-

Current-voltage (I-V) relationships are plotted to determine the voltage at which the peak calcium current occurs.

-

This compound is perfused into the recording chamber at various concentrations.

-

The voltage-clamp protocol is repeated in the presence of this compound, and the percentage of current inhibition at each concentration is calculated.

-

A dose-response curve is generated to determine the IC50 value of this compound for the L-type calcium channel.

-

Signaling Pathways and Visualizations

The cardiotoxic effects of this compound are a direct consequence of its interference with the well-defined signaling pathway of cardiac excitation-contraction coupling.

Cardiac Excitation-Contraction Coupling Signaling Pathway

The process by which an electrical stimulus (action potential) is converted into a mechanical contraction in a cardiomyocyte is known as excitation-contraction coupling. This compound disrupts this fundamental process at a critical early step.

Caption: this compound's disruption of cardiac excitation-contraction coupling.

Experimental Workflow for Assessing this compound Cardiotoxicity

A logical workflow is followed to characterize the cardiotoxic properties of a compound like this compound, progressing from cellular-level experiments to more integrated physiological assessments.

Caption: Workflow for characterizing this compound's cardiotoxicity.

Conclusion

This compound is a potent cardiotoxin that exerts its primary detrimental effects through the antagonism of cardiac calcium and sodium channels. This dual ion channel blockade leads to significant electrophysiological disturbances, including slowed conduction and the provocation of life-threatening arrhythmias, ultimately resulting in severe cardiac dysfunction. A thorough understanding of its mechanism of action, supported by quantitative electrophysiological data, is crucial for the development of potential therapeutic interventions for yew poisoning and for advancing the broader fields of toxicology and cardiac pharmacology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in these areas.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 4. A bivalent remipede toxin promotes calcium release via ryanodine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Biological Activity of Taxin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxin B is a complex, naturally occurring pseudo-alkaloid found in various species of the yew tree (Taxus). It is a principal contributor to the plant's toxicity. This technical guide provides a comprehensive overview of the stereochemistry and biological activity of this compound, with a focus on its cardiotoxic effects. The document details its mechanism of action as a potent antagonist of cardiac voltage-gated sodium and calcium channels, leading to life-threatening arrhythmias. This guide also outlines experimental protocols for the isolation, characterization, and biological evaluation of this compound, and presents quantitative data on its toxicity. The information herein is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Stereochemistry and Chemical Structure

This compound is a taxane diterpenoid with a complex polycyclic structure. The full chemical structure of this compound was elucidated in 1991.[1] Its molecular formula is C₃₃H₄₅NO₈ , and it has a molecular weight of approximately 583.7 g/mol .[2] The IUPAC name for this compound is (10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl) (3R)-3-(dimethylamino)-3-phenylpropanoate.[1]

This compound is part of a complex mixture of related alkaloids found in yew trees, and it co-exists with several stereoisomers, the most notable being isotaxine B .[1] The structural difference between this compound and its isomers often lies in the position of acyl groups, which can migrate between hydroxyl groups on the taxane core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₅NO₈ | [2] |

| Molecular Weight | 583.7 g/mol | [2] |

| IUPAC Name | (10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl) (3R)-3-(dimethylamino)-3-phenylpropanoate | [1] |

| CAS Number | 1361-51-9 | [2] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its potent cardiotoxicity.[1][3] This toxicity is a direct result of its action on the ion channels of myocardial cells.

Mechanism of Action: Antagonism of Cardiac Ion Channels

This compound functions as an antagonist of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes.[1][3] By blocking these channels, this compound disrupts the normal cardiac action potential, leading to severe arrhythmias.[3]

The blockade of sodium channels (NaV1.5) slows the rapid depolarization phase (Phase 0) of the cardiac action potential. This leads to a widening of the QRS complex on an electrocardiogram (ECG), which is indicative of slowed ventricular conduction.[3]

The blockade of L-type calcium channels (CaV1.2) reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This effect can lead to bradycardia and atrioventricular (AV) block.[3]

The combined effect of Na⁺ and Ca²⁺ channel blockade results in a complex and often fatal arrhythmogenic profile, including initial tachycardia followed by bradycardia, ventricular tachycardia, and fibrillation.[3] The increase in intracellular calcium concentration is a key factor in its toxic effect.[1]

Quantitative Toxicity Data

The toxicity of this compound has been quantified in various species. The lethal dose can vary significantly between species.

Table 2: Lethal Dose of Taxine Alkaloids

| Species | Lethal Dose (LDmin, oral) | Reference |

| Human | ~3.0 mg/kg | [1] |

| Horse | 1.0 - 2.0 mg/kg | [1] |

| Cow | 10.0 mg/kg | [1] |

| Pig | 3.5 mg/kg | [1] |

| Dog | 11.5 mg/kg | [1] |

| Sheep | 12.5 mg/kg | [1] |

| Goat | 60.0 mg/kg | [1] |

| Chicken | 82.5 mg/kg | [1] |

In fatal cases of yew poisoning in humans, post-mortem blood concentrations of this compound have been measured.

Table 3: this compound/Isotaxine B Concentrations in Fatal Human Poisonings

| Sample | Concentration | Reference |

| Blood | 105 ng/g | [4] |

| Blood | 168 ng/g | |

| Blood | 174 ng/g | |

| Blood | 212 ng/g | |

| Stomach Content | 2000 ng/g | [4] |

Experimental Protocols

Isolation and Purification of this compound from Taxus baccata

The following is a generalized protocol for the isolation and purification of this compound from the needles of Taxus baccata.

1. Extraction:

-

Dried and powdered yew needles are macerated in an acidic aqueous solution (e.g., 0.5% sulfuric acid) for several days with agitation.[5]

-

Alternatively, an ethanol-water mixture (50-80% ethanol) can be used for extraction.[2]

-

The mixture is filtered to separate the crude extract from the solid plant material.

2. Liquid-Liquid Extraction:

-

The acidic aqueous extract is washed with a non-polar solvent like diethyl ether to remove lipids and other non-polar compounds.[5]

-

The aqueous phase is then basified to a pH of 10-10.5 with an aqueous ammonia solution.[5]

-

The alkaloids are then extracted from the basified aqueous phase into a chlorinated solvent such as chloroform.[5]

-

The combined organic layers are dried over sodium sulfate, filtered, and evaporated to yield a crude alkaloid mixture.[5]

3. Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography. Normal-phase chromatography using silica gel is a common method.[2]

-

Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[5][6]

-

The mobile phase for HPLC can be a tertiary mixture of NaH₂PO₄, acetonitrile, and methanol.[5] Detection is typically performed using a UV detector at 280 nm.[5]

In Vitro Assessment of Ion Channel Activity: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[7]

1. Cell Preparation:

-

Use a cell line that stably expresses the human cardiac sodium channel (NaV1.5) or calcium channel (CaV1.2), such as HEK293 cells.

-

Alternatively, primary cardiomyocytes can be isolated from animal models (e.g., rats or mice).

2. Recording:

-

Establish a whole-cell patch-clamp configuration.[8]

-

Use appropriate internal (pipette) and external (bath) solutions to isolate the desired ionic currents (Na⁺ or Ca²⁺).[8]

-

Apply specific voltage protocols to elicit channel activation and inactivation. For example, to measure the current-voltage relationship, apply depolarizing voltage steps from a holding potential of -120 mV.[8]

3. Data Analysis:

-

Record currents before and after the application of various concentrations of this compound.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of this compound.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vivo Assessment of Cardiotoxicity

Animal models are used to study the systemic effects of this compound on cardiac function.

1. Animal Model:

2. Administration and Monitoring:

-

Administer this compound to the animals, typically via intraperitoneal or intravenous injection, at various doses.

-

Monitor cardiac function using non-invasive techniques such as electrocardiography (ECG) to detect arrhythmias and changes in QRS duration and other intervals.[9]

-

Echocardiography can be used to assess changes in cardiac structure and function, such as ejection fraction and fractional shortening.[11]

3. Histopathological Analysis:

-

After the study period, harvest the hearts for histological analysis to identify any structural damage to the cardiac tissue, such as fibrosis or cardiomyocyte apoptosis.[9]

Conclusion

This compound is a potent cardiotoxin with a well-defined mechanism of action involving the blockade of cardiac sodium and calcium channels. Its complex stereochemistry and significant biological activity make it a molecule of interest in the fields of toxicology and pharmacology. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the effects of this compound and for the development of potential therapeutic interventions for yew poisoning. A thorough understanding of its properties is crucial for both managing its toxic effects and exploring any potential pharmacological applications.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Taxin B: A Technical Guide for Researchers

An In-depth Exploration of a Promising Natural Compound for Drug Development

This technical guide provides a comprehensive overview of the current understanding of Taxin B, a naturally occurring taxane alkaloid with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted biological activities of this complex molecule. We will delve into its mechanisms of action, potential therapeutic applications, and provide detailed experimental methodologies for key assays, facilitating further investigation into this promising compound.

Introduction: The Dual Nature of this compound

This compound is a prominent member of the taxine alkaloids, a group of toxic compounds found in various species of the yew tree (Taxus)[1]. Historically known for its cardiotoxic properties, recent scientific inquiry has begun to shed light on its potential as a pharmacological agent, particularly in the realm of oncology. Similar to its well-known relative, paclitaxel, this compound's mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process in cell division, making it a compound of interest for cancer research[2]. However, its potent effects on cardiac ion channels necessitate a thorough understanding of its toxicological profile alongside its therapeutic potential. This guide aims to provide a balanced perspective, presenting both the challenges and opportunities associated with the pharmacological exploration of this compound.

Mechanism of Action: A Tale of Two Targets

The biological effects of this compound are primarily attributed to its interaction with two distinct cellular components: cardiac ion channels and microtubules.

Cardiotoxicity: Inhibition of Cardiac Ion Channels

The most well-documented pharmacological effect of this compound is its cardiotoxicity, which stems from its ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes[1][3]. This inhibition disrupts the normal electrical conduction in the heart, leading to arrhythmias and potentially fatal cardiac events[3].

An electrophysiological study on isolated guinea pig ventricular cells demonstrated that a mixture of taxine alkaloids, of which this compound is a major component, significantly inhibits both the sodium current (INa) and the calcium current (ICa) in a dose-dependent manner. The mean decrease in the amplitude of ICa and the maximum rate of rise of the action potential (dV/dtmax), an indicator of INa, are presented in the table below.

Table 1: Inhibitory Effects of a Taxine Alkaloid Mixture on Cardiac Ion Currents in Guinea Pig Ventricular Myocytes

| Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) | Mean Decrease in dV/dtmax (INa) (%) |

| 10-6 | 87.1 ± 2.9 | 75.4 ± 3.7 |

| 10-5 | 67.8 ± 2.8 | 53.3 ± 7.5 |

| 10-4 | 24.4 ± 2.0 | 9.4 ± 1.1 |

Data is presented as mean ± standard error.

This dual blockade of critical ion channels underlies the profound cardiotoxic effects observed in cases of yew poisoning and is a primary consideration in any potential therapeutic application of this compound.

The following diagram illustrates the proposed mechanism of this compound-induced cardiotoxicity:

Potential Anticancer Activity: Disruption of Microtubule Dynamics

In addition to its effects on ion channels, this compound is hypothesized to share the anticancer mechanism of other taxanes like paclitaxel, which involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Taxanes are known to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This interference with the normal dynamic instability of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

While specific studies on the antiproliferative effects of isolated this compound are limited, extracts from Taxus baccata have demonstrated cytotoxic activity against various cancer cell lines, with a methanolic extract showing an IC50 value of approximately 8 µg/mL against the MCF-7 breast cancer cell line[2]. It is important to note that this activity is from a crude extract and not solely attributable to this compound. Further research with purified this compound is necessary to determine its specific IC50 values against a panel of cancer cell lines.

The proposed signaling pathway for taxane-induced apoptosis, which is likely relevant for this compound, is depicted below:

References

In-Depth Technical Guide: The Effects of Taxin B on Myocardial Contractility and Conduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxin B, a primary toxic alkaloid found in the yew tree (Taxus baccata), is a potent cardiotoxic agent. Its effects on the heart have been a subject of toxicological and pharmacological interest. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on myocardial contractility and conduction, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its cardiotoxic effects primarily by acting as a potent antagonist of both sodium (Na+) and calcium (Ca2+) channels within cardiac myocytes.[1][2][3][4] This dual-channel blockade disrupts the normal electrophysiological processes that govern heart muscle contraction and electrical impulse propagation. The inhibition of these channels leads to a cascade of effects, including a reduction in the rate of depolarization of the action potential in a dose-dependent manner.[2] This ultimately manifests as bradycardia, hypotension, depressed myocardial contractility, and delays in cardiac conduction.[2][3]

Effects on Myocardial Contractility

The negative inotropic effect of this compound is a direct consequence of its blockade of L-type calcium channels. By inhibiting the influx of calcium into cardiomyocytes, this compound reduces the amount of calcium available to bind to troponin C, a key step in the initiation of muscle contraction. This leads to a dose-dependent decrease in the force of myocardial contraction.

Quantitative Data on Myocardial Contractility

The following table summarizes the available quantitative data on the effects of taxine (a mixture of alkaloids from Taxus baccata rich in this compound) on parameters related to myocardial contractility.

| Parameter | Species | Preparation | Concentration (g/mL) | Effect | Reference |

| Calcium Current (ICa) Amplitude | Guinea Pig | Single Ventricular Myocytes | 10⁻⁶ | 12.9% decrease (Control: 100%) | [5] |

| 10⁻⁵ | 32.2% decrease (Control: 100%) | [5] | |||

| 10⁻⁴ | 75.6% decrease (Control: 100%) | [5] |

Effects on Myocardial Conduction

This compound's impact on cardiac conduction is primarily mediated by its blockade of fast sodium channels. This action slows the upstroke of the cardiac action potential (Phase 0), which is reflected in a decrease in the maximum rate of rise of the action potential (dV/dtmax).[5] This slowing of depolarization leads to prolonged atrioventricular (AV) conduction time and a widening of the QRS complex on an electrocardiogram (ECG).[3][6]

Quantitative Data on Myocardial Conduction

The following table summarizes the available quantitative data on the effects of taxine on parameters related to myocardial conduction.

| Parameter | Species | Preparation | Concentration (g/mL) | Effect | Reference |

| Maximum Rate of Rise of Action Potential (dV/dtmax) | Guinea Pig | Single Ventricular Myocytes | 10⁻⁶ | 24.6% decrease (Control: 100%) | [5] |

| 10⁻⁵ | 46.7% decrease (Control: 100%) | [5] | |||

| 10⁻⁴ | 90.6% decrease (Control: 100%) | [5] |

Experimental Protocols

The investigation of this compound's cardiac effects relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Myocardial Contractility Assays

-

Isolated Papillary Muscle Preparation: This classic method involves dissecting a papillary muscle from the ventricle of an animal heart (e.g., rabbit, rat) and mounting it in an organ bath. The muscle is electrically stimulated, and the isometric or isotonic contractile force is measured using a force transducer. Different concentrations of this compound are added to the bath to determine the dose-response relationship.

-

Isolated Cardiomyocyte Contractility: Single ventricular myocytes are isolated from animal hearts through enzymatic digestion. These cells are then placed in a chamber on a microscope stage and electrically stimulated. Cell shortening and relengthening are recorded using video-based edge detection systems or specialized optical methods. This technique allows for the direct measurement of contractility at the single-cell level.

Electrophysiological Studies

-

Voltage-Clamp Technique: This is the gold standard for studying ion channel function. In the whole-cell patch-clamp configuration, a glass micropipette is sealed onto the membrane of an isolated cardiomyocyte, allowing for the control of the membrane potential and the measurement of the ionic currents flowing across the membrane. To study the effects of this compound on sodium and calcium currents, specific voltage protocols are applied:

-

Sodium Current (INa) Protocol: From a holding potential of around -80 mV to inactivate calcium channels, a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) are applied to elicit the fast-inactivating sodium current.

-

Calcium Current (ICa) Protocol: From a holding potential of around -40 mV to inactivate sodium channels, depolarizing voltage steps (e.g., from -30 mV to +50 mV in 10 mV increments) are applied to measure the L-type calcium current.

-

-

Action Potential Recording: Using the current-clamp mode of the patch-clamp technique, the membrane potential of a single cardiomyocyte is recorded in response to electrical stimulation. This allows for the measurement of action potential duration (APD), resting membrane potential, and the maximum rate of rise of the action potential (dV/dtmax).

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the direct blockade of voltage-gated ion channels. This initial event, however, can trigger subsequent intracellular signaling cascades.

Caption: Signaling pathway of this compound's effects on myocardial cells.

The experimental workflow for investigating the cardiotoxicity of a plant alkaloid like this compound typically follows a multi-step process, from initial screening to detailed mechanistic studies.

Caption: General experimental workflow for cardiotoxicity assessment.

Conclusion

This compound is a potent cardiotoxin that significantly impacts myocardial contractility and conduction through the blockade of sodium and calcium channels. The quantitative data available, although limited, clearly demonstrates a dose-dependent negative inotropic and dromotropic effect. Further research utilizing advanced electrophysiological and imaging techniques is necessary to fully elucidate the intricate molecular interactions and downstream signaling consequences of this compound exposure. A thorough understanding of these mechanisms is crucial for the development of potential antidotes and for providing a rationale for supportive care in cases of yew poisoning.

References

- 1. "Mechanism of Calcium Release from Skeletal Muscle Sarcoplasmic Reticul" by Edmond Buck [pdxscholar.library.pdx.edu]

- 2. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Effect of Taxus baccata Leaves Extract on Bronchoconstriction and Bronchial Hyperreactivity in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Taxin B in Yew Tree (Taxus baccata) Toxicity: A Technical Guide

Abstract

The European yew (Taxus baccata) is a plant of significant toxicological interest due to its potent cardiotoxic effects, which have been recognized for centuries. Its toxicity is primarily attributed to a complex mixture of alkaloids known as taxines. Among these, Taxin B is the most abundant and most potent cardiotoxin, making it the principal agent of yew poisoning.[1][2][3] This technical guide provides an in-depth examination of the role of this compound in T. baccata toxicity. It details the molecule's mechanism of action at the cellular level, presents quantitative toxicological data, outlines key experimental protocols for its extraction and analysis, and visualizes the critical pathways and workflows involved. This document is intended to serve as a comprehensive resource for professionals in toxicology, pharmacology, and drug development.

Introduction: The Toxic Principle of Taxus baccata

All parts of the Taxus baccata tree, with the sole exception of the fleshy red aril surrounding the seed, are highly toxic.[3][4][5] This toxicity stems from a group of pseudo-alkaloids, collectively termed taxines.[1] In 1956, it was discovered that "taxine" was not a single compound but a complex mixture.[1] Subsequent research identified two major components, Taxin A and this compound, along with at least eight other related alkaloids.[1]

This compound constitutes approximately 30% of the total alkaloid mixture, whereas Taxin A accounts for only about 1.3%.[1][2][6][7] More importantly, this compound is recognized as the most toxic of these substances, acting as a potent cardiotoxin.[1][8] Its rapid absorption from the intestine and high affinity for cardiac ion channels make ingestion of yew leaves a medical emergency, often leading to severe cardiac complications and, in sufficient doses, fatality.[1][3]

Mechanism of Action: Cardiotoxicity at the Molecular Level

The primary mechanism of this compound's toxicity is its direct action on the ion channels of cardiac myocytes.[1][9] It functions as a potent, non-competitive antagonist of both voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[1][2][10][11]

The key steps in its cardiotoxic action are:

-

Ion Channel Blockade : this compound binds to and inhibits cardiac Na⁺ and L-type Ca²⁺ channels.[9][11] Electrophysiological studies suggest it preferentially binds to the inactivated state of voltage-gated sodium channels (NaV1.5).[12]

-

Disruption of Cardiac Action Potential : The blockade of these critical ion channels disrupts the normal flow of ions across the myocyte membrane. This leads to a dose-dependent reduction in the rate of depolarization of the cardiac action potential.[1] Specifically, it has been shown to reduce the maximum upstroke velocity (Vmax) of action potentials by 60–80% at clinically relevant concentrations.[12]

-

Electrophysiological Consequences : The altered action potential manifests as several observable effects on the electrocardiogram (ECG), including delayed atrioventricular (AV) conduction, a widening of the QRS complex, and potential arrhythmias.[2][8]

-

Clinical Manifestations : These cellular-level disruptions result in severe clinical symptoms, including profound bradycardia (slow heart rate), hypotension, depressed myocardial contractility, and life-threatening ventricular arrhythmias, which can lead to cardiac arrest and death.[1]

The direct action on myocytes explains why atropine is often ineffective in treating the bradycardia caused by yew poisoning.[2][9]

Quantitative Toxicological Data

The toxicity of this compound has been quantified through analysis of plant material, determination of lethal doses in various species, and electrophysiological measurements.

Table 1: Concentration of Taxine Alkaloids in Taxus baccata

| Plant Part | Component | Concentration / Amount | Reference |

|---|---|---|---|

| Leaves | Total Taxines | ~5 mg / 1 g of leaves | [1][3][7] |

| Alkaloid Mix | This compound | 30% of total alkaloids | [1][2][6][7] |

| Alkaloid Mix | Taxin A | 1.3% - 1.8% of total alkaloids |[2][6][7] |

Table 2: Lethal Dose (LD) of Taxine Alkaloids

| Species | Dose Type | Value (mg/kg body weight) | Reference |

|---|---|---|---|

| Human (estimated) | Minimal Lethal Dose (LDmin) | 3.0 - 6.5 mg/kg | [1][2][3][7] |

| Horse | Oral LDmin | 1.0 - 2.0 mg/kg | [1] |

| Pig | Oral LDmin | 3.5 mg/kg | [1] |

| Cow | Oral LDmin | 10.0 mg/kg | [1] |

| Dog | Oral LDmin | 11.5 mg/kg | [1] |

| Sheep | Oral LDmin | 12.5 mg/kg | [1] |

| Goat | Oral LDmin | 60.0 mg/kg | [1] |

| Chicken | Oral LDmin | 82.5 mg/kg |[1] |

Table 3: Electrophysiological and In-Vivo Concentrations

| Parameter | Effect | Concentration | Reference |

|---|---|---|---|

| Vmax of Action Potential | Reduced by 60-80% | 0.1 - 1.0 µM | [12] |

| Human Fatality (Heart Blood) | Semi-quantitative level | 11 µg/g (11,000 ng/g) | [13] |

| Human Fatality (Blood) | Quantitative level | 105 ng/g |[14] |

Experimental Protocols

The study of this compound involves sophisticated extraction, analytical, and physiological techniques.

Extraction and Isolation from Taxus baccata

This protocol outlines a general method for extracting and purifying taxine alkaloids from yew leaves, based on solvent extraction and chromatography.

Methodology:

-

Preparation of Plant Material : Freshly collected Taxus baccata needles are air-dried in the dark and then ground into a fine powder.

-

Solvent Extraction : The powdered leaves are macerated in an extraction solvent. A common method uses a dilute acid, such as 0.5% sulfuric acid, to protonate the alkaloids and increase their solubility in the aqueous phase.[15] An alternative approach uses a mixture of 50-80% ethanol in water.[16]

-

Initial Purification : The acidic aqueous extract is filtered. The pH is then adjusted to be alkaline (pH 10-10.5) using ammonium hydroxide (NH₃) to deprotonate the alkaloids.[15]

-

Liquid-Liquid Extraction : The alkaloids are then extracted from the aqueous phase into an organic solvent like chloroform (CHCl₃).[15] This step is repeated multiple times to ensure complete transfer.

-

Crude Extract Recovery : The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloid extract.[15]

-

Chromatographic Separation : The crude extract, a complex mixture, is subjected to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is commonly used to separate the individual taxine alkaloids, including this compound.[12][15]

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. (Don’t) Do the Yew | Toxicology Section [acep.org]

- 3. quora.com [quora.com]

- 4. extension.psu.edu [extension.psu.edu]

- 5. phys.org [phys.org]

- 6. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxus baccata intoxication: the sun after the electrical storm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Taxine B | Yew Alkaloid for Research [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Buy Taxine B (EVT-3198004) | 1361-51-9 [evitachem.com]

- 13. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

Differentiating Taxin B and its Isomer Isotaxine B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differentiating features of Taxin B and its isomer, isotaxine B. These two pseudo-alkaloids, found predominantly in the yew tree (Taxus species), are of significant interest due to their cardiotoxic properties and complex chemical structures. This document outlines their structural distinctions, physicochemical properties, and the analytical methods for their differentiation, alongside an explanation of their mechanism of action.

Structural and Physicochemical Differentiation

This compound and isotaxine B are structural isomers, meaning they share the same molecular formula (C₃₃H₄₅NO₈) and molecular weight, but differ in the arrangement of their atoms. The primary structural difference lies in the position of an acetyl group. This subtle variation has implications for their physical and chemical properties, as well as their interaction with analytical instrumentation and biological systems.

The isomerization from this compound to isotaxine B is understood to occur via an acetyl group migration. This structural change is a critical factor in their analytical separation and potential differences in biological activity.

Below is a table summarizing the key physicochemical properties of this compound and isotaxine B.

| Property | This compound | Isotaxine B | Reference |

| Molecular Formula | C₃₃H₄₅NO₈ | C₃₃H₄₅NO₈ | [1] |

| Molecular Weight | 583.7 g/mol | 583.7 g/mol | [1] |

| Melting Point | ~160–162 °C | Data not readily available | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol), limited solubility in water. | Data not readily available, but expected to be similar to this compound. | [2] |

| CAS Number | 1361-51-9 | Not clearly defined, often co-identified with this compound. | [2] |

Visualizing the Isomeric Relationship

The following diagram illustrates the core structural relationship between this compound and isotaxine B, highlighting the acetyl group migration that defines their isomerization.

Analytical Methodologies for Differentiation

The primary and most effective method for the differentiation and quantification of this compound and isotaxine B is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other chromatographic and spectroscopic techniques can also provide valuable information.

LC-MS/MS offers the high sensitivity and specificity required to distinguish between these isomers. The chromatographic separation is typically achieved using a reverse-phase column, which separates the molecules based on their polarity. Although they are isomers, the slight difference in their three-dimensional structure due to the acetyl group position can lead to different retention times.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a synthesis of methodologies reported in the literature.[3][4]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an RP-18 SPE cartridge with methanol followed by water.

-

Load the pre-treated biological sample (e.g., blood, urine, tissue extract).

-

Wash the cartridge with water to remove polar impurities.

-

Elute this compound and isotaxine B with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Column: Reverse-phase C18 (RP-18) or similar (e.g., Kinetex C18).[3][5]

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium acetate and acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[6]

-

Flow Rate: Approximately 0.3 mL/min.[6]

-

Column Temperature: Maintained at a constant temperature (e.g., 45 °C) to ensure reproducible retention times.[7]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Precursor Ion ([M+H]⁺): m/z 584.2 for both this compound and isotaxine B.[4]

-

Product Ions: The most common product ions for fragmentation are m/z 194.3 and m/z 107.1.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

-

Workflow for LC-MS/MS Differentiation

The following diagram outlines the experimental workflow for differentiating this compound and isotaxine B using LC-MS/MS.

While LC-MS/MS is the preferred method for routine analysis, NMR spectroscopy is a powerful tool for the structural elucidation of these isomers.[8] 1H and 13C NMR can provide detailed information about the chemical environment of each atom in the molecule. The difference in the position of the acetyl group in this compound and isotaxine B will result in distinct chemical shifts for the neighboring protons and carbons, allowing for their unambiguous identification. A comparison of the 13C NMR data would be particularly useful in confirming the structural differences.[7]

Mechanism of Action and Biological Signaling

This compound and its isomer are potent cardiotoxins that exert their effects by interfering with the normal electrical activity of cardiac muscle cells (myocytes).[1][9] Their primary mechanism of action involves the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[1][9]

Impact on the Cardiac Action Potential:

The cardiac action potential is a series of electrical events that trigger the contraction of the heart muscle. It consists of several phases, each driven by the flow of specific ions across the cell membrane.[10]

-

Phase 0 (Rapid Depolarization): This phase is driven by a rapid influx of Na⁺ ions. This compound and isotaxine B inhibit these sodium channels, slowing the rate of depolarization.[11][12]

-

Phase 2 (Plateau Phase): This phase is characterized by an influx of Ca²⁺ ions, which is crucial for initiating muscle contraction. The blockade of calcium channels by these taxines reduces the influx of Ca²⁺, leading to a decrease in the force of contraction.[11][12]

The dual blockade of Na⁺ and Ca²⁺ channels disrupts the normal heart rhythm, leading to arrhythmias, bradycardia (slow heart rate), and a decrease in myocardial contractility, which can ultimately result in cardiac arrest.[1][9]

Signaling Pathway of this compound and Isotaxine B Cardiotoxicity

The diagram below illustrates the phases of the cardiac myocyte action potential and the points of inhibition by this compound and isotaxine B.

Conclusion

The differentiation of this compound and isotaxine B is a critical task in toxicological analysis, forensic science, and natural product research. While their isomeric nature presents a challenge, the use of advanced analytical techniques, particularly LC-MS/MS, allows for their successful separation and quantification. Understanding their distinct structures and shared mechanism of cardiotoxicity is essential for both clinical management of yew poisoning and for the exploration of their potential pharmacological applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists working with these complex natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Taxine B (EVT-3198004) | 1361-51-9 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 10. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 11. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Pharmacology of Taxine Alkaloids: A Technical Guide

An in-depth exploration of the history, discovery, and analysis of Taxin B and its congeners for researchers, scientists, and drug development professionals.

Introduction

The Taxus species, commonly known as yew, are coniferous trees and shrubs with a rich history intertwined with both toxicity and medicinal potential. While the anticancer properties of paclitaxel (Taxol®), a complex taxane diterpenoid isolated from the Pacific yew (Taxus brevifolia), are widely recognized, the trees also produce a class of toxic alkaloids known as taxines. These compounds are responsible for the cardiotoxic effects observed in cases of yew poisoning. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and analytical methodologies for this compound and other significant taxine alkaloids.

History and Discovery

The toxic nature of the yew tree has been documented since antiquity. However, the scientific investigation into its poisonous constituents began in the 19th century.

-

1828: Piero Peretti made the first attempt to isolate the toxic substance from the yew tree, successfully extracting a bitter compound.[1]

-

1856: A pharmacist in Arnstadt, H. Lucas, isolated a white alkaloid powder from the foliage of Taxus baccata L., which he named "taxine".[1]

-

1876: The crystalline form of this substance was first isolated by a French chemist, W. Marmé.[1]

-

1890: A. Hilger and F. Brande proposed the first molecular formula for taxine as C₃₇H₅₂NO₁₀ based on elemental combustion analysis.[1]

-

1956: A pivotal discovery was made by Graf and Boeddeker, who demonstrated through electrophoresis that "taxine" was not a single compound but a complex mixture of alkaloids. They successfully separated the two major components, naming them taxine A and taxine B. Taxine A constituted approximately 1.3% of the alkaloid mixture, while the more abundant taxine B made up about 30%.[1]

-

1982: The complete chemical structure of taxine A was elucidated.[1]

-

1991: The full structure of the principal toxic component, taxine B, was finally reported.[1]

These discoveries laid the foundation for a deeper understanding of the toxicology and pharmacology of yew alkaloids.

Physicochemical and Toxicological Data

The taxine alkaloids are a group of structurally related diterpenoid alkaloids. This compound is recognized as the most cardiotoxic of these compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Taxin A and this compound is presented in Table 1.

| Property | Taxin A | This compound |

| IUPAC Name | 2α,13α-Diacetoxy-7β,10β-dihydroxy-9-oxo-2(3→20)-abeotaxa-4(20),11-dien-5α-yl (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate | 10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate |

| Chemical Formula | C₃₅H₄₇NO₁₀ | C₃₃H₄₅NO₈ |

| Molar Mass | 641.751 g·mol⁻¹ | 583.7 g/mol |

| Melting Point | 204-206 °C | Not available |

| CAS Number | 1361-49-5 | 1361-50-8 |

Table 1: Physicochemical properties of Taxin A and this compound.[1]

Toxicity Data

The toxicity of taxine alkaloids varies among different animal species. The estimated minimum lethal dose (LDmin) for humans is approximately 3.0 mg/kg of body weight.[1] Several studies have also determined the LD50 values in animal models (Table 2).

| Animal | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Limits |

| Mice | Oral (po) | 19.72 | 16.84-23.09 |

| Mice | Intraperitoneal (ip) | 21.88 | 19.66-24.35 |

| Rats | Subcutaneous (sc) | 20.18 | 18.35-22.20 |

Table 2: Acute toxicity (LD₅₀) of taxine isolated from yew leaves in mice and rats.[2]

Mechanism of Action and Signaling Pathway

The primary toxic effect of taxine alkaloids is on the cardiovascular system. This compound, the most potent of these compounds, acts as a non-selective antagonist of calcium and sodium channels in cardiac myocytes.[1][3] This disruption of ion channel function leads to an increase in intracellular calcium concentration, resulting in a cascade of detrimental effects on cardiac function.[1]

The mechanism of action involves the following key steps:

-

Binding to Ion Channels: this compound binds to both voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels on the membrane of heart muscle cells.

-

Inhibition of Ion Influx: This binding inhibits the normal flow of sodium and calcium ions into the cell during an action potential.

-

Altered Action Potential: The reduced ion influx alters the shape and duration of the cardiac action potential, leading to a decreased rate of depolarization.[1]

-

Negative Inotropic and Chronotropic Effects: The overall effect is a reduction in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).

-

Cardiac Arrhythmias: The disruption of normal electrical conduction in the heart can lead to various arrhythmias, including bradycardia, atrioventricular block, and ventricular tachyarrhythmias, which can ultimately result in cardiac arrest.[3]

References

Investigating the Structure-Activity Relationship of Taxin B Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxin B, a prominent member of the taxine alkaloids found in the yew tree (Taxus species), is a molecule of significant toxicological interest. Its potent cardiotoxicity, primarily attributed to its interaction with ion channels, has made it a subject of study for understanding arrhythmogenic mechanisms. Beyond its toxic properties, the complex diterpenoid structure of this compound presents a scaffold for synthetic modification and the exploration of novel biological activities. This technical guide provides an in-depth look at the structure-activity relationship (SAR) of this compound derivatives, focusing on its core mechanism of action, potential for analog synthesis, and the experimental protocols required for its evaluation. While comprehensive quantitative SAR data for a wide range of this compound derivatives is not extensively available in the public domain, this guide synthesizes the current understanding and provides a framework for future research.

Core Concepts: The Mechanism of Action of this compound

The primary biological activity of this compound is its antagonism of voltage-gated sodium and calcium channels, particularly in cardiomyocytes.[1][2][3][4][5] This dual ion channel blockade disrupts the normal cardiac action potential, leading to arrhythmias and cardiac arrest.

-

Sodium Channel Blockade: By binding to sodium channels, this compound and its derivatives can reduce the influx of sodium ions during the depolarization phase of the cardiac action potential. This can lead to a decrease in the upstroke velocity and a widening of the QRS complex on an electrocardiogram.

-

Calcium Channel Blockade: Inhibition of L-type calcium channels by this compound reduces the influx of calcium during the plateau phase of the action potential. This diminishes the force of cardiac contraction (negative inotropy) and can also contribute to conduction abnormalities.

The intricate interplay of these two effects underlies the potent cardiotoxicity of this compound. Understanding these mechanisms is crucial for designing derivatives with potentially modulated or novel activities.

Structure-Activity Relationship (SAR) of this compound Derivatives

A detailed quantitative SAR for a broad series of this compound derivatives is not well-established in publicly accessible literature. However, based on the known SAR of other taxoids, such as the anticancer agent Paclitaxel, we can infer key structural motifs that are likely to be critical for the biological activity of this compound derivatives.

Key Structural Features for Modification and Their Hypothesized Impact:

-

The Taxane Core: The rigid and complex ring system of the taxane skeleton is essential for its biological activity. Modifications to this core are likely to have a profound impact on the molecule's overall conformation and its ability to bind to target proteins.

-

Side Chains: The nature and substitution of the side chains attached to the taxane core are critical for modulating activity and specificity. For instance, in Paclitaxel, the C13 side chain is crucial for its microtubule-stabilizing activity. For this compound, modifications to its side chains could influence its affinity for ion channels.

-

Functional Groups: Hydroxyl, acetyl, and other functional groups on the taxane ring system provide opportunities for synthetic modification. Altering these groups could impact the molecule's solubility, metabolic stability, and target binding.

Illustrative Data Presentation

To facilitate future SAR studies, quantitative data should be presented in a clear and structured format. The following table is a hypothetical representation of how such data for a series of this compound derivatives could be organized. Note: The data presented in this table is purely illustrative and does not represent real experimental results.

| Compound ID | Modification on this compound Core | Target Ion Channel | Activity (IC50, µM) | Cytotoxicity (CC50, µM) |

| TB-001 | Unmodified this compound | Nav1.5 | 0.5 | 1.2 |

| TB-001 | Unmodified this compound | Cav1.2 | 1.1 | 1.2 |

| TB-002 | Deacetylation at C-10 | Nav1.5 | 2.3 | 5.8 |

| TB-002 | Deacetylation at C-10 | Cav1.2 | 4.5 | 5.8 |

| TB-003 | Esterification at C-7 with propionyl | Nav1.5 | 0.3 | 0.9 |

| TB-003 | Esterification at C-7 with propionyl | Cav1.2 | 0.8 | 0.9 |

| TB-004 | Oxidation of C-9 hydroxyl to ketone | Nav1.5 | > 10 | > 20 |

| TB-004 | Oxidation of C-9 hydroxyl to ketone | Cav1.2 | > 10 | > 20 |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

To investigate the SAR of this compound derivatives, robust and reproducible experimental protocols are essential. The following is a detailed methodology for a standard in vitro cytotoxicity assay, which is a fundamental component of SAR studies.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound derivatives on a relevant cell line (e.g., human cardiomyocyte cell line like AC16, or a standard cancer cell line like HeLa for general cytotoxicity).

2. Materials:

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cell line

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm)

-

Humidified incubator (37°C, 5% CO2)

3. Procedure:

-

Cell Seeding:

-

Culture the selected cell line to ~80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivatives in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate for each concentration).

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

-

Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

Caption: Mechanism of this compound-induced cardiotoxicity.

Experimental Workflow for SAR Study of this compound Derivatives

Caption: Workflow for a this compound derivative SAR study.

Conclusion

The study of the structure-activity relationship of this compound derivatives is a challenging yet promising area of research. While the primary activity of this compound is cardiotoxicity mediated by ion channel blockade, synthetic modifications to its complex structure could unveil derivatives with novel pharmacological properties. The lack of extensive public data on the SAR of this compound analogs highlights the need for systematic studies in this area. By employing robust experimental protocols, such as the cytotoxicity and electrophysiological assays outlined in this guide, and by systematically modifying the this compound scaffold, researchers can begin to build a comprehensive understanding of its SAR. This knowledge will be invaluable for the fields of toxicology, pharmacology, and medicinal chemistry, and may pave the way for the development of new chemical probes or therapeutic agents.

References

- 1. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxine | C35H47NO10 | CID 6433563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Taxine, in A Pocket Full of Rye: Calcium Channel and Sodium Channel Inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Taxin B: A Comprehensive Technical Guide on its Potential as a Class 1 Antiarrhythmic Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxin B, a prominent pseudo-alkaloid found in the yew tree (Taxus spp.), has long been recognized for its cardiotoxic properties. However, a growing body of evidence suggests that its mechanism of action—primarily the blockade of cardiac sodium and calcium channels—positions it as a potential candidate for development as a Class 1 antiarrhythmic drug. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound, detailed experimental protocols for its investigation, and a summary of the available quantitative data. The aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential and the methodologies required for its further evaluation.

Introduction